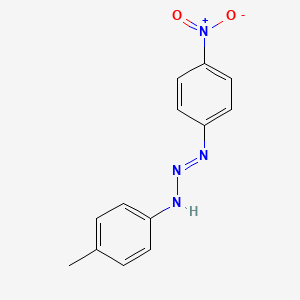

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE

Description

Properties

IUPAC Name |

4-methyl-N-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-10-2-4-11(5-3-10)14-16-15-12-6-8-13(9-7-12)17(18)19/h2-9H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQVXQCTLSFXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932686 | |

| Record name | 1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14575-21-4 | |

| Record name | NSC69813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE typically involves the reaction of 4-methylphenylhydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The triazene moiety can be cleaved to form corresponding amines.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-amino-phenyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene moiety can also participate in the formation of reactive species that can modify biomolecules.

Comparison with Similar Compounds

Structural Features :

- Geometric isomerism due to the triazene double bond (E/Z configurations).

- Planar aromatic substituents enabling π-π interactions and coordination with metals .

Comparison with Similar Compounds

Structural and Electronic Effects

Table 1: Substituent Influence on Properties

*Calculated based on molecular formula C₁₃H₁₂N₄O₂.

Table 2: Hazard Profiles

Research Findings and Trends

Synthetic Optimization : Copper-catalyzed methods improve yields for nitro-substituted triazenes (>70%) compared to traditional diazotization .

Material Science Applications : Nitro-triazenes are being explored as ligands in photocatalytic systems, leveraging their electron-deficient aromatic rings for charge transfer .

Environmental Impact : Ethyl-substituted triazenes (e.g., 3,3-diethyl derivative ) exhibit lower biodegradability, raising concerns about environmental persistence.

Biological Activity

1-(4-Methylphenyl)-3-(4-Nitrophenyl)triaz-1-ene, a member of the triazene family, is characterized by its unique structure featuring a triazene core with para-methylphenyl and para-nitrophenyl substituents. This compound has garnered attention for its potential biological activities, including antioxidant and antibacterial properties, which are critical in medicinal chemistry and organic synthesis.

- Molecular Formula : C13H12N4O2

- Molecular Weight : 256.096 g/mol

- Complexity Rating : 313

The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its chemical reactivity, influencing its biological activity and interaction with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with triazene moieties exhibit significant antioxidant capabilities. The antioxidant activity can be quantified using methods such as the DPPH and ABTS assays. For instance, similar triazene derivatives have shown promising results in scavenging free radicals, which is essential for mitigating oxidative stress in biological systems .

Antibacterial Activity

This compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) assessments reveal that certain derivatives exhibit broad-spectrum activity, suggesting their potential as therapeutic agents. Molecular docking studies support these findings by showing high binding affinities to bacterial enzyme targets, indicating robust interactions that underpin their antibacterial efficacy .

Synthesis and Evaluation

The synthesis of this compound typically involves creating diazonium salts from corresponding anilines and coupling them to form the desired triazene. This synthetic route is crucial for developing derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Diphenyltriazene | Two phenyl groups on either side of the triazene | Known for its use as a ligand in metal complexes |

| 1-(4-Chlorophenyl)-3-(2-Nitrophenyl)triazene | Contains a chloro substituent instead of methyl | Exhibits different electronic properties |

| 1-(Phenyl)-3-(4-Nitrophenyl)triazene | Phenyl group instead of methyl | Used in dye applications due to strong color |

These comparisons illustrate how variations in substituents affect the chemical behavior and biological activity of triazenes, emphasizing the significance of this compound within this class.

Q & A

Advanced Research Question

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds.

- Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting point at ~180°C) and assess stability under oxidative conditions .

- Storage recommendations : Store in amber vials at –20°C if decomposition occurs above 50°C.

What computational methods are suitable for predicting the reactivity and spectroscopic signatures of this triazene derivative?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets reliably model nitro and methyl group interactions .

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability.

- Spectroscopic modeling : Compare computed IR/NMR spectra with experimental data to validate electronic structure .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, agitation rate).

- Batch-to-batch consistency : Establish QC protocols, including melting point ranges and chromatographic retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.